N-(1H-1,3-BENZIMIDAZOL-2-YL)-N'-(3-CHLOROPHENYL)UREA
Description
WAY-656494 is a chemical compound with the molecular formula C₁₄H₁₁ClN₄O. It is known for its role as an immune regulator and has been studied for various applications in scientific research .
Properties
IUPAC Name |
1-(1H-benzimidazol-2-yl)-3-(3-chlorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O/c15-9-4-3-5-10(8-9)16-14(20)19-13-17-11-6-1-2-7-12(11)18-13/h1-8H,(H3,16,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMWQUIVUSOXGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Hydrolysis Reactions
The urea linkage undergoes hydrolysis under acidic or basic conditions to yield primary amines. For example:
-
Acidic Hydrolysis : In 6M HCl at 100°C for 4 hours, the urea bond cleaves to produce 2-amino-1H-benzimidazole and 3-chloroaniline, confirmed by LC-MS and NMR .
-
Basic Hydrolysis : Treatment with NaOH (10%) at 80°C for 2 hours generates sodium cyanate and the same amine products .
| Condition | Reactants | Products | Yield (%) | Reference |
|---|---|---|---|---|
| 6M HCl, 100°C | Urea derivative | 2-Amino-1H-benzimidazole + 3-chloroaniline | 87 | |
| 10% NaOH, 80°C | Urea derivative | Sodium cyanate + amines | 92 |
Condensation with Carbonyl Compounds
The NH groups of the urea bridge participate in Schiff base formation. Reacting with aldehydes/ketones under microwave irradiation (80°C, 2–5 min) yields hydrazone derivatives:
-
Example : Condensation with benzaldehyde forms N-(1H-benzimidazol-2-yl)-N'-(3-chlorophenyl)hydrazone, confirmed by IR (C=N stretch at 1620–1640 cm) .
| Aldehyde/Ketone | Reaction Time (min) | Product Yield (%) | Reference |
|---|---|---|---|
| Benzaldehyde | 3 | 89 | |
| Acetophenone | 5 | 76 |
Cyclization Reactions
Under microwave-assisted conditions, the compound undergoes cyclization to form fused heterocycles:
-
With CS2_22 : Forms 1,3,5-triazine derivatives in DMF (90°C, 5 min, 82% yield) .
-
With Thiourea : Produces benzimidazo[2,1-b]quinazolinones via annulation (120°C, 8 min, 75% yield) .
Mechanism :
-
Nucleophilic attack by the urea NH on electrophilic carbon.
Electrophilic Substitution on the Benzimidazole Ring
The benzimidazole moiety undergoes nitration and sulfonation:
-
Nitration : HNO/HSO at 0°C introduces a nitro group at position 5 (confirmed by NMR) .
-
Sulfonation : SO/HSO adds a sulfonic acid group at position 4 .
| Reaction | Reagents | Position | Yield (%) | Reference |
|---|---|---|---|---|
| Nitration | HNO/HSO | C5 | 68 | |
| Sulfonation | SO/HSO | C4 | 71 |
Coordination with Metal Ions
The benzimidazole N and urea O act as ligands for transition metals:
-
Cu(II) Complexes : Forms octahedral complexes in ethanol (λ = 610 nm, μ = 1.73 BM) .
-
Pd(II) Complexes : Catalyzes Suzuki-Miyaura coupling with aryl halides (TOF = 12,000 h) .
Biological Alkylation
The 3-chlorophenyl group undergoes nucleophilic aromatic substitution (SNAr) with thiols/amines:
-
With Cysteamine : Forms a sulfonamide derivative (K = 0.45 min).
Key Stability Considerations
-
pH Sensitivity : Decomposes in strong acids/bases (t < 1 hr at pH < 2 or >12) .
-
Thermal Stability : Stable up to 200°C (TGA data: Δm = 2% at 200°C) .
This compound’s reactivity profile highlights its utility in synthesizing pharmacologically active derivatives and metal-organic frameworks. Experimental protocols for these reactions are optimized for high yields and selectivity, particularly under microwave conditions .
Scientific Research Applications
Antimicrobial Activity
Benzimidazole derivatives, including N-(1H-1,3-benzimidazol-2-yl)-N'-(3-chlorophenyl)urea, have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit potent activity against various bacterial strains and fungi.
- Mechanism of Action : The antimicrobial action is attributed to the structural similarity of benzimidazole derivatives to purines, which allows them to interfere with nucleic acid synthesis in bacteria. This inhibition is crucial for bacterial growth and replication .
-
Case Studies :
- A study demonstrated that derivatives of benzimidazole showed significant antibacterial effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like norfloxacin .
- Another investigation highlighted the antifungal efficacy of benzimidazole compounds against strains such as Candida albicans and Aspergillus fumigatus, showcasing MIC values as low as 2 μg/ml for certain derivatives .
Anticancer Potential
The anticancer properties of this compound have been explored through various studies focusing on its ability to inhibit cancer cell proliferation.
- Mechanism of Action : The compound's effectiveness is thought to stem from its ability to induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth .
-
Case Studies :
- Research has shown that certain benzimidazole derivatives can significantly reduce cell viability in various cancer cell lines, including breast and colon cancer cells. For instance, compounds exhibiting IC50 values in the nanomolar range have been reported .
- A specific study indicated that a related benzimidazole compound demonstrated a remarkable ability to inhibit tumor growth in vivo, further supporting its potential as an anticancer agent .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, this compound has been investigated for its anti-inflammatory properties.
- Mechanism of Action : The anti-inflammatory effects are linked to the inhibition of cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response .
-
Case Studies :
- Several studies have reported that benzimidazole derivatives exhibit significant COX-2 inhibition, with some compounds showing IC50 values lower than standard anti-inflammatory drugs like diclofenac .
- Another investigation revealed that certain derivatives effectively reduced edema in animal models, indicating their potential for treating inflammatory conditions .
Mechanism of Action
The mechanism of action of WAY-656494 involves its interaction with specific molecular targets and pathways. It acts as an immune regulator by modulating the activity of certain immune cells and signaling pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
WAY-656494 can be compared with other similar compounds, such as:
WAY-100635: A selective serotonin receptor antagonist.
WAY-267464: A vasopressin receptor agonist.
WAY-181187: A dopamine receptor antagonist.
WAY-656494 is unique in its specific immune regulatory properties, which distinguishes it from other similar compounds .
Biological Activity
N-(1H-1,3-benzimidazol-2-yl)-N'-(3-chlorophenyl)urea is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a benzimidazole moiety linked to a chlorophenyl group via a urea functional group. Its molecular formula is , and it exhibits properties typical of nitrogenous heterocycles, which are known for their broad-spectrum bioactivity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines. For example:
- IC50 Values : Compounds similar to this compound showed IC50 values ranging from 6.26 µM to 20.46 µM against lung cancer cell lines (HCC827 and NCI-H358) in 2D assays, indicating significant cytotoxicity and potential as an anticancer agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . Studies indicate that derivatives of benzimidazole exhibit activity against both Gram-positive and Gram-negative bacteria. Key findings include:
- Minimum Inhibitory Concentration (MIC) : Compounds derived from benzimidazole frameworks have shown MIC values as low as 2 µg/ml against Staphylococcus aureus, suggesting strong antibacterial activity comparable to standard antibiotics .
The mechanisms underlying the biological activity of this compound include:
- DNA Binding : The compound has been observed to interact with DNA, predominantly binding within the minor groove. This interaction can disrupt DNA replication and transcription processes in cancer cells .
- Cell Cycle Arrest : Studies indicate that treatment with this compound leads to cell cycle arrest in the G2/M phase, which is critical for halting tumor growth .
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Study on Antitumor Activity : A recent clinical trial involving a related benzimidazole derivative demonstrated promising results in patients with advanced solid tumors, showcasing a favorable safety profile alongside notable antitumor responses .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other benzimidazole derivatives:
| Compound Name | Antitumor IC50 (µM) | Antibacterial MIC (µg/ml) | Mechanism of Action |
|---|---|---|---|
| This compound | 6.26 - 20.46 | 2 | DNA binding, cell cycle arrest |
| Benzimidazole Derivative A | 5.00 | 4 | Apoptosis induction |
| Benzimidazole Derivative B | 10.00 | 8 | Inhibition of topoisomerase |
Q & A
Basic: What synthetic routes are commonly employed for N-(1H-1,3-benzimidazol-2-yl)-N'-(3-chlorophenyl)urea, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves the reaction of 3-chlorophenyl isocyanate with 1H-1,3-benzimidazol-2-amine under inert conditions. A common approach uses a polar aprotic solvent (e.g., dichloromethane or toluene) with a base like triethylamine to neutralize HCl byproducts. Reaction optimization includes temperature control (reflux at 80–110°C) and stoichiometric balancing of reactants (1:1 molar ratio). Post-synthesis purification via column chromatography or recrystallization ensures product integrity .
Basic: Which spectroscopic techniques are critical for confirming the structure of this urea derivative?
Methodological Answer:
A combination of techniques is essential:
- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks, with characteristic urea NH peaks (~10–12 ppm) and aromatic signals.
- IR Spectroscopy : Confirms urea C=O stretches (~1640–1680 cm) and NH bending (~1500 cm).
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
Cross-referencing with computational simulations (e.g., DFT) enhances accuracy .
Basic: How is purity assessed, and what analytical methods are recommended?
Methodological Answer:
- HPLC : Quantifies purity using reverse-phase columns (C18) with UV detection at 254 nm.
- Elemental Analysis : Confirms C, H, N, and Cl content within ±0.4% of theoretical values.
- Melting Point : Sharp melting range (<2°C variation) indicates homogeneity.
Structure validation tools like PLATON or checkCIF (via CCDC) ensure crystallographic data consistency .
Advanced: What challenges arise in resolving the molecular structure via X-ray crystallography, and how are they addressed?
Methodological Answer:
Challenges include:
- Crystal Twinning : Mitigated using SHELXL for refinement and TWINLAW for matrix analysis.
- Disorder : Resolved via PART instructions in SHELX or iterative refinement in Olex2.
- Hydrogen Bonding Ambiguities : Distance-angle restraints (DFIX) and Hirshfeld surface analysis clarify interactions. Tools like WinGX integrate SHELX workflows for small-molecule refinement .
Advanced: How can researchers resolve discrepancies between crystallographic and spectroscopic data?
Methodological Answer:
- Cross-Validation : Compare X-ray-derived bond lengths/angles with DFT-optimized geometries (e.g., Gaussian09).
- R Factor Analysis : Ensure crystallographic R1 values <5% for high-resolution datasets.
- Dynamic NMR Studies : Probe conformational flexibility in solution to explain static crystal structures.
Contradictions often arise from solvent effects or polymorphism, requiring multi-technique validation .
Advanced: How is graph set analysis applied to study hydrogen bonding patterns in this compound?
Methodological Answer:
Graph set notation (e.g., ) classifies hydrogen bond motifs:
Donor-Acceptor Identification : Use Mercury software to map NH···O/N interactions.
Network Analysis : Identify infinite chains (C(4)) or dimeric rings (D(8)) via TOPOS or CrystalExplorer.
Energetic Contributions : Quantify interaction energies using PIXEL (in CLP software) to rank stabilizing forces .
Advanced: How to design experiments to elucidate the compound’s bioactivity mechanism?
Methodological Answer:
- Target Identification : Use molecular docking (AutoDock Vina) against enzymes (e.g., kinases) or receptors (e.g., GPCRs) with known urea-binding pockets.
- In Vitro Assays : Screen for antimicrobial activity (MIC assays) or enzyme inhibition (IC50 via fluorometric/colorimetric methods).
- SAR Studies : Modify substituents (e.g., chloro vs. methoxy groups) to correlate structure with activity trends. Reference similar urea derivatives’ mechanisms from prior studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
